An In-depth Technical Guide to 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications.
Introduction and CAS Number Identification
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid belongs to a class of heterocyclic compounds that have garnered considerable attention for their diverse biological activities. The core structure, featuring a benzoic acid moiety substituted with a methyl and a 1,2,4-triazole group, presents a unique scaffold for the design of novel therapeutic agents.
A critical first step in the characterization of any chemical compound is the assignment of a Chemical Abstracts Service (CAS) number. However, a specific CAS number for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not readily found in major chemical databases. This ambiguity underscores the novelty of this particular isomer and highlights the importance of unambiguous synthesis and rigorous analytical characterization to distinguish it from structurally related compounds.
For context, CAS numbers for similar isomers and derivatives have been registered:
| Compound Name | CAS Number |
| 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | 167626-64-4 |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 162848-16-0[1] |
| Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | 167626-50-8[2] |
| 4-(1H-1,2,3-Triazol-1-yl)benzoic acid | 216959-87-4[3] |
The absence of a dedicated CAS number for the target compound necessitates a detailed and verifiable synthetic protocol to ensure the correct isomer is produced and properly identified.
Proposed Synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid can be approached through several strategic routes. A highly plausible and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-3-methylbenzoic acid, with 1,2,4-triazole. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.
An alternative starting material is 4-amino-3-methylbenzoic acid, which can be synthesized from 3-methyl-4-nitrobenzoic acid via catalytic hydrogenation[4].
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is based on established methods for similar nucleophilic aromatic substitution reactions.
Materials:
-
4-Fluoro-3-methylbenzoic acid
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate
-
Brine
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Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylbenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.
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Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Acidification: Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.
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Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended, with predicted data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the triazole protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~13.0 | Singlet |
| ~8.5 | Singlet |
| ~8.2 | Singlet |
| ~8.0 | Doublet |
| ~7.8 | Doublet of doublets |
| ~7.5 | Doublet |
| ~2.5 | Singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~152 | Triazole-C |
| ~145 | Triazole-C |
| ~140 | Aromatic-C |
| ~135 | Aromatic-C |
| ~132 | Aromatic-C |
| ~130 | Aromatic-C |
| ~128 | Aromatic-C |
| ~125 | Aromatic-C |
| ~20 | -CH₃ |
Note: The predicted chemical shifts are based on data for benzoic acid and its derivatives and may vary depending on the solvent and experimental conditions.[5][6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.20 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (carboxylic acid) |
| ~3100 | C-H stretch (aromatic and triazole) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1300 | C-N stretch |
Potential Applications and Biological Significance
While specific biological data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is not yet available, the structural motifs present in the molecule suggest a range of potential therapeutic applications. Both 1,2,4-triazole and benzoic acid derivatives are known to exhibit a wide spectrum of biological activities.
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Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of 1,2,4-triazole-containing compounds. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown significant inhibitory effects against various cancer cell lines.[7][8][9] The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Antioxidant Properties: Triazole derivatives have also been investigated for their antioxidant potential.[10][11] The ability to scavenge free radicals and reduce oxidative stress is a valuable therapeutic property, particularly in the context of inflammatory diseases and neurodegenerative disorders.
-
Antimicrobial and Antifungal Activity: The triazole ring is a key component of several clinically used antifungal drugs. The broader class of triazole derivatives has shown promising activity against a range of bacterial and fungal pathogens.[12]
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Other Potential Activities: The diverse pharmacological profile of triazoles includes anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[10][12]
The specific substitution pattern of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid may modulate its biological activity and selectivity, making it a compelling candidate for further investigation in drug discovery programs.
Logical Relationship of Structural Features to Biological Activity
Caption: Relationship between the structural features of the target molecule and its potential biological activities.
Conclusion
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid represents a novel and promising scaffold for the development of new therapeutic agents. While a dedicated CAS number is not yet assigned, this guide provides a robust and scientifically grounded framework for its synthesis and characterization. The predicted biological activities, based on the extensive literature on related compounds, warrant further investigation into its potential as an anticancer, antioxidant, or antimicrobial agent. The detailed protocols and analytical predictions herein serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
References
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Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances. [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
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4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]
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Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). MDPI. [Link]
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Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. [Link]
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Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate. [Link]
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Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]
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Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2022). PMC. [Link]
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